4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes chlorinated benzoyl and phenyl groups, a morpholine ring, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidone core, followed by the introduction of the chlorobenzoyl and chlorophenyl groups through Friedel-Crafts acylation. The morpholine ring is then attached via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the chlorinated aromatic rings and the morpholine moiety.
Mechanism of Action
The mechanism by which 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound’s structure allows it to fit into binding sites and alter the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(pyrrolidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H24Cl2N2O4 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24Cl2N2O4/c25-18-6-2-16(3-7-18)21-20(22(29)17-4-8-19(26)9-5-17)23(30)24(31)28(21)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+ |
InChI Key |
ORGYBXALYVPUTL-LSDHQDQOSA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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